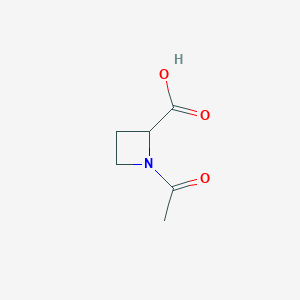

1-acetylazetidine-2-carboxylic Acid

説明

1-acetylazetidine-2-carboxylic Acid is a chemical compound with the formula C6H9NO3. It is an analogue of proline, a proteinogenic amino acid .

Molecular Structure Analysis

The molecular weight of 1-acetylazetidine-2-carboxylic Acid is 143.14 g/mol . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same time the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis

Carboxylic acids, including 1-acetylazetidine-2-carboxylic Acid, have high boiling points compared to other substances of comparable molar mass . Carboxylic acids having one to four carbon atoms are completely miscible with water . Solubility decreases with molar mass .科学的研究の応用

ER Stress Modulation

1.1 ER Stress Response and Autophagy Activation AZC induces endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR). The UPR aims to restore homeostasis by reducing protein load. In this context, AZC activates autophagy, a cellular process that degrades damaged proteins and organelles. Specifically, AZC promotes the lipidation of microtubule-associated protein light chain 3 (LC3), a key autophagy marker .

Antifungal Activity

Novel Antifungal Agent: AZC exhibits potent antifungal properties. It was isolated from natural sources and demonstrated unique curative and eradicative effects against Podosphaera xanthii, a fungal pathogen. This discovery opens up new avenues for combating fungal infections .

Synthesis and Clean Procedure

Improved Synthesis: AZC, the first naturally occurring azetidine, can be synthesized from γ-butyrolactone through a straightforward four-step process: bromination and esterification, cyclization, hydrogenation, and resolution. This clean and efficient synthesis method contributes to its accessibility for research purposes .

Neuroprotective Potential

Neurodegenerative Disorders: Emerging evidence suggests that AZC may have neuroprotective effects. Researchers are investigating its potential in mitigating neuronal damage associated with neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Proline Analog in Peptide Chemistry

Peptide Synthesis: AZC serves as a proline analog, making it valuable in peptide chemistry. Researchers explore its incorporation into peptides to modulate their conformation and biological activity. This application enhances our understanding of structure-activity relationships .

Calcium Signaling

Role in Ca2+ Homeostasis: AZC impacts intracellular calcium (Ca2+) levels. It appears essential for AZC-induced activation of the PERK arm of the UPR and LC3 lipidation. Interestingly, AZC does not trigger Ca2+ release from the ER but influences cytosolic Ca2+ dynamics .

将来の方向性

Recent advances in the synthesis, reactivity, and application of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

作用機序

Target of Action

1-Acetylazetidine-2-carboxylic Acid is a derivative of Azetidine-2-carboxylic acid (Aze), which is a non-protein amino acid homologue of proline . The primary target of this compound is proteins, specifically those that incorporate proline during their synthesis .

Mode of Action

The compound acts as an analog of proline and can be misincorporated into proteins in place of proline in many species, including humans . This misincorporation can lead to protein misconstruction .

Biochemical Pathways

It is known that the misincorporation of aze into proteins can alter collagen, keratin, hemoglobin, and protein folding . This suggests that the compound may affect a wide range of biochemical pathways involving these proteins.

Result of Action

The misincorporation of 1-Acetylazetidine-2-carboxylic Acid into proteins in place of proline can lead to a wide range of effects at the molecular and cellular level. It has been shown to deter the growth of competing vegetation and poison predators . In humans, it can alter collagen, keratin, hemoglobin, and protein folding .

Action Environment

It is known that aze is found in numerous plants, suggesting that it is stable in various environmental conditions

特性

IUPAC Name |

1-acetylazetidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c1-4(8)7-3-2-5(7)6(9)10/h5H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMNLCHUEVFDHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-acetylazetidine-2-carboxylic Acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

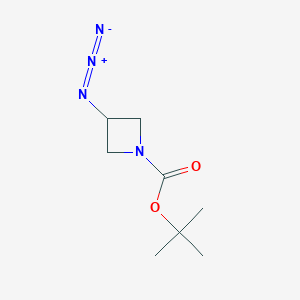

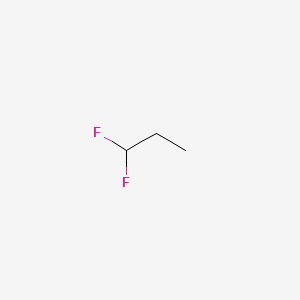

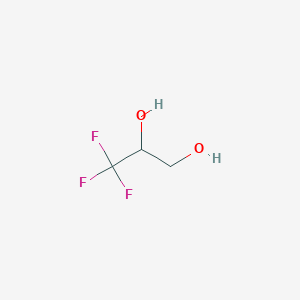

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Trifluoromethoxy)phenyl]biguanide hydrochloride](/img/structure/B3041941.png)

![2-hydroxy-5-[4-(trifluoromethyl)phenyl]benzoic Acid](/img/structure/B3041946.png)

![1-[4-(1H-pyrrol-1-yl)phenyl]-1-ethanol](/img/structure/B3041958.png)